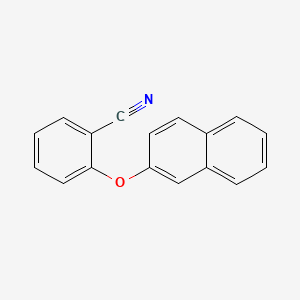

2-(2-Naphthyloxy)benzonitrile

説明

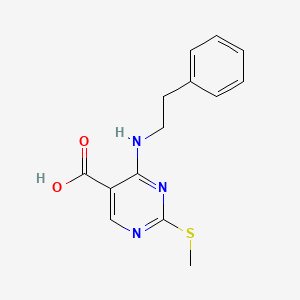

2-(2-Naphthyloxy)benzonitrile is a chemical compound with the molecular formula C17H11NO . It is a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 2-(2-Naphthyloxy)benzonitrile is represented by the InChI code1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H . This indicates that the molecule consists of 17 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Naphthyloxy)benzonitrile are not detailed in the sources retrieved, nitriles in general can undergo a variety of reactions, including nucleophilic addition and substitution reactions .Physical And Chemical Properties Analysis

2-(2-Naphthyloxy)benzonitrile has a molecular weight of 245.28 g/mol . It is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources retrieved.科学的研究の応用

Environmental Impacts and Toxicity

2-naphthylamine (2-NA) derivatives, including 2-(2-Naphthyloxy)benzonitrile, have been extensively studied for their environmental impact and toxicity. Despite the cessation of industrial-scale production, 2-NA is still utilized in small quantities for laboratory research, sewage control, water analysis, and oxytocinase assays. It poses significant health risks upon occupational exposure, affecting the respiratory tract, mucous membranes, and skin. Its absorption through the skin and inhalation leads to metabolic transformations, with most of the absorbed dose excreted in urine as metabolites. The toxic effects include contact dermatitis, chronic cystitis, and bladder cancer, highlighting the need for establishing occupational exposure limits (Czubacka & Czerczak, 2020).

Medicinal Applications

Naphthalimide compounds, closely related to 2-(2-Naphthyloxy)benzonitrile, exhibit extensive potential in medicinal applications due to their ability to interact with biological molecules via noncovalent bonds. Their applications include anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. These compounds have also been used as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating a broad spectrum of potential therapeutic applications (Gong et al., 2016).

Corrosion Inhibition

Phthalocyanine and naphthalocyanine derivatives, similar in structure to 2-(2-Naphthyloxy)benzonitrile, act as effective corrosion inhibitors for various metal/electrolyte systems due to their strong chelating abilities. These compounds retard both anodic and cathodic reactions, behaving predominantly as mixed-type inhibitors. Their adsorption usually follows the Langmuir adsorption isotherm, providing significant benefits in aqueous and coating conditions for corrosion protection (Verma et al., 2021).

Synthetic Applications

The synthesis and application of naphthalimide derivatives, which include structures like 2-(2-Naphthyloxy)benzonitrile, are significant in developing new pharmaceuticals and photochemical agents. Their tricyclic planar ring system facilitates DNA intercalation, impacting cellular events and leading to various therapeutic applications. The ease of synthesis and promising pharmacological activity profile make these compounds attractive for new medicinal developments (Kamal et al., 2013).

特性

IUPAC Name |

2-naphthalen-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-12-15-7-3-4-8-17(15)19-16-10-9-13-5-1-2-6-14(13)11-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGXDZTSVIHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)

![1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1414942.png)

![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)

![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)